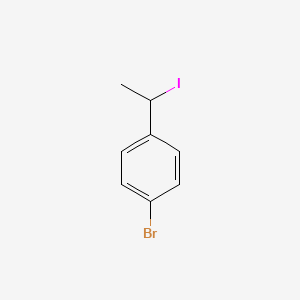

1-Bromo-4-(1-iodoethyl)benzene

Description

Significance of Aryl Halides as Fundamental Building Blocks in Complex Molecule Synthesis

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in organic chemistry. rsc.orgscienceopen.com They serve as key starting materials and intermediates in a vast array of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions. rsc.orgscienceopen.com These reactions, such as the Suzuki, Sonogashira, and Heck couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of complex molecules from simpler precursors. rsc.orgfacs.websitesioc-journal.cn The formation of new chemical bonds is a central theme in organic chemistry, and aryl halides provide a reliable and predictable entry point for such constructions. rsc.org The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. This differential reactivity allows for selective transformations in polyhalogenated aromatic systems.

Role of Alkyl Iodides as Versatile Reactive Intermediates

Alkyl iodides, characterized by a carbon-iodine bond, are highly versatile intermediates in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide a superior leaving group in nucleophilic substitution reactions. britannica.combyjus.com This high reactivity allows for the facile introduction of a wide range of functional groups by reacting alkyl iodides with various nucleophiles. ucalgary.ca Alkyl iodides can participate in both S(_N)1 and S(_N)2 substitution reactions, depending on the structure of the alkyl group and the reaction conditions. uci.edulibretexts.org They are also substrates for elimination reactions, leading to the formation of alkenes. byjus.com The utility of alkyl iodides extends to the formation of organometallic reagents, such as Grignard reagents, which are powerful tools for carbon-carbon bond formation. pearson.com

Current Research Landscape and Gaps for 1-Bromo-4-(1-iodoethyl)benzene and Related Structural Motifs

The current research landscape for this compound itself is not extensively documented in publicly available literature. However, research on related structural motifs, such as other haloethylbenzenes and dihaloarenes, is abundant. smolecule.com Much of the research focuses on their application in cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex organic molecules, including pharmaceuticals and materials. smolecule.commagtech.com.cnchemimpex.com

A significant gap in the literature is the detailed investigation of the specific reactivity and synthetic utility of this compound. While its reactivity can be inferred from the known chemistry of aryl bromides and alkyl iodides, specific experimental data on its chemoselective and stereoselective transformations are scarce. Further research is needed to fully explore the synthetic potential of this and other hybrid aryl-alkyl dihaloarenes, particularly in the development of novel synthetic methodologies and the construction of complex, stereochemically defined molecules.

Physicochemical Properties and Reactivity

| Property | Value | Source |

| Molecular Formula | C(_8)H(_8)BrI | echemi.com |

| Molecular Weight | 310.96 g/mol | echemi.com |

| Boiling Point | 291.9°C at 760 mmHg | echemi.com |

| Density | 1.977 g/cm³ | echemi.com |

| Flash Point | 130.3°C | echemi.com |

The reactivity of this compound is dictated by the two distinct halogen-carbon bonds. The benzylic carbon-iodine bond is significantly weaker than the aromatic carbon-bromine bond, making the iodoethyl group more susceptible to nucleophilic substitution. britannica.com The benzylic position is also activated towards radical halogenation and oxidation. masterorganicchemistry.com The aromatic bromine atom, while less reactive than the iodine in nucleophilic substitutions, readily participates in transition metal-catalyzed cross-coupling reactions. wikipedia.org

Synthesis of this compound

A plausible synthetic route to this compound would start from a readily available precursor like 1-bromo-4-ethylbenzene (B134493). solubilityofthings.comchemicalbook.com

Benzylic Bromination: The first step would involve the free-radical bromination of 1-bromo-4-ethylbenzene at the benzylic position using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This selectively brominates the benzylic carbon. masterorganicchemistry.com

Halogen Exchange (Finkelstein Reaction): The resulting 1-bromo-4-(1-bromoethyl)benzene (B1278172) can then undergo a Finkelstein reaction. Treatment with sodium iodide in a suitable solvent like acetone (B3395972) would lead to the selective exchange of the more reactive benzylic bromine for iodine, yielding the final product, this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125763-63-5 |

|---|---|

Molecular Formula |

C8H8BrI |

Molecular Weight |

310.96 g/mol |

IUPAC Name |

1-bromo-4-(1-iodoethyl)benzene |

InChI |

InChI=1S/C8H8BrI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |

InChI Key |

ZUWYDIXSWNABSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 1 Iodoethyl Benzene

Retrosynthetic Strategies for Multi-Functionalized Aryl-Alkyl Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For a molecule like 1-Bromo-4-(1-iodoethyl)benzene, this process involves strategically disconnecting the key bonds to reveal plausible synthetic precursors.

A primary retrosynthetic disconnection for this compound would involve the carbon-iodine bond of the iodoethyl group. This leads back to a precursor such as 1-bromo-4-ethylbenzene (B134493). The subsequent introduction of iodine at the benzylic position can be envisioned through a radical halogenation reaction. youtube.compearson.com Another key disconnection is at the carbon-bromine bond on the aromatic ring. This suggests a precursor like 1-iodo-4-ethylbenzene, which would then undergo electrophilic aromatic bromination. The order of these halogenation steps is crucial and dictated by the directing effects of the substituents. libretexts.org

Further retrosynthetic analysis can simplify the ethylbenzene (B125841) moiety. For instance, a Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride would yield 4-bromoacetophenone, which can then be reduced to 1-bromo-4-ethylbenzene. Alternatively, a Friedel-Crafts alkylation of bromobenzene with an ethylating agent could also be considered, though this often leads to polysubstitution and rearrangement issues. libretexts.org

A plausible retrosynthetic pathway is outlined below:

graph TD

A[this compound] -->|C-I Disconnection| B(1-Bromo-4-ethylbenzene);

B -->|C-Br Disconnection| C(Ethylbenzene);

C -->|Friedel-Crafts Acylation & Reduction| D{Benzene & Acetyl Chloride};

B -->|Alternative C-Br Disconnection| E(4-Ethylphenylboronic acid);

E -->|Suzuki Coupling| F{Ethylbenzene & Boronic Acid Synthesis};

This analysis highlights the importance of controlling the sequence of reactions to achieve the desired substitution pattern and avoid the formation of isomeric byproducts.

Development of Regioselective Bromination Protocols for the Aromatic Moiety

The regioselective bromination of an aromatic ring is a critical step in the synthesis of this compound, particularly when starting from a precursor that already contains the 1-iodoethyl group or its progenitor. The directing effect of the substituent group on the aromatic ring governs the position of the incoming bromine atom.

For a substrate like 1-iodo-4-ethylbenzene, the ethyl group is an ortho, para-directing activator, while the iodo group is a deactivating ortho, para-director. In electrophilic aromatic substitution reactions, the activating group typically exerts stronger control. Therefore, bromination of 1-iodo-4-ethylbenzene would be expected to yield a mixture of products, with bromination occurring at the positions ortho and para to the ethyl group. However, achieving high selectivity for the desired para-isomer (relative to the ethyl group) can be challenging.

Several methods have been developed to enhance regioselectivity in aromatic bromination. The use of sterically bulky brominating agents can favor para-substitution. Reagents like N-bromosuccinimide (NBS) in the presence of a catalyst are often employed for selective bromination. researchgate.net Furthermore, the choice of solvent and catalyst can significantly influence the ortho/para ratio. For instance, vanadium pentoxide has been shown to effectively promote the bromination of some aromatic substrates with high selectivity. nih.gov The use of γ-picolinium bromochromate has also been reported to give excellent yields of para-monobromo compounds. orientjchem.org

| Reagent/Catalyst System | Substrate | Key Features | Reference |

| Br₂ / FeBr₃ | Toluene | Classic electrophilic bromination, yields ortho and para products. | libretexts.org |

| N-Bromosuccinimide (NBS) / Acid Catalyst | Activated Arenes | Milder conditions, often improved regioselectivity. | researchgate.net |

| V₂O₅ / H₂O₂ / Tetrabutylammonium bromide | Aromatics | Promotes selective bromination. | nih.gov |

| γ-Picolinium Bromochromate | Activated Arenes | High yields of para-monobromo products. | orientjchem.org |

| PIFA / TMSBr | Activated Arenes | Excellent yields of para-brominated products. | csic.es |

Stereoselective Introduction of the 1-Iodoethyl Group

The 1-iodoethyl group in this compound contains a chiral center at the carbon bearing the iodine atom. The stereoselective synthesis of this functionality is crucial for applications where a specific enantiomer is required, such as in the development of chiral pharmaceuticals. Both asymmetric and diastereoselective approaches can be employed to achieve this.

Asymmetric Approaches for Chiral Center Formation

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. iipseries.org One common strategy involves the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, this would entail the asymmetric reduction of 1-(4-bromophenyl)-1-iodoethan-1-one. However, the synthesis and stability of such an α-iodo ketone can be problematic.

A more viable approach involves the asymmetric reduction of the corresponding α-hydroxy ketone precursor, followed by conversion of the hydroxyl group to an iodide. For example, the asymmetric reduction of 1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone) using a chiral reducing agent or a biocatalyst can yield an enantiomerically enriched 1-(4-bromophenyl)ethanol. vulcanchem.com This chiral alcohol can then be converted to the corresponding iodide with inversion of configuration using reagents like triphenylphosphine (B44618) and iodine.

Catalytic asymmetric methods, such as nickel-catalyzed reductive acyl cross-coupling, have also emerged as powerful tools for the synthesis of enantioenriched ketones, which can serve as precursors to the desired chiral iodoalkane. acs.org

| Method | Precursor | Key Features | Reference |

| Asymmetric Reduction | 4-Bromoacetophenone | Use of chiral reducing agents or biocatalysts to form chiral alcohol. | vulcanchem.com |

| Nickel-Catalyzed Asymmetric Cross-Coupling | Acid chlorides and racemic secondary benzyl (B1604629) chlorides | Generates acyclic α,α-disubstituted ketones with high enantioselectivity. | acs.org |

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule, leading to the preferential formation of one diastereomer over another. If a chiral auxiliary is attached to the precursor molecule, it can direct the stereochemical outcome of a subsequent reaction.

For the synthesis of this compound, a diastereoselective approach could involve the reaction of a chiral precursor with an iodinating agent. For instance, a chiral ester or amide derived from 1-(4-bromophenyl)acetic acid could be alkylated at the α-position, and the subsequent stereoselective iodination could be influenced by the chiral auxiliary.

Another strategy involves the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. For example, the addition of an organometallic reagent to a chiral α-sulfinyl ketone derived from 4-bromoacetophenone could proceed with high diastereoselectivity. The resulting diastereomerically enriched alcohol could then be converted to the target iodide.

Chemo- and Regiocontrolled Dual Halogenation Strategies

The synthesis of this compound requires the introduction of two different halogen atoms at specific positions. This presents a challenge of chemo- and regiocontrol, as the reaction conditions for one halogenation can potentially affect the other halogen or lead to undesired side reactions.

One strategy is to perform the halogenations sequentially. For instance, starting with ethylbenzene, one could first perform a regioselective bromination of the aromatic ring to give 1-bromo-4-ethylbenzene. The subsequent step would be the iodination of the benzylic position. Radical iodination is generally less favorable than bromination or chlorination. libretexts.org However, methods using N-iodosuccinimide (NIS) under radical initiation can be effective. vulcanchem.com

Alternatively, one could start with the iodination of the side chain of ethylbenzene to form 1-iodoethylbenzene, followed by the regioselective bromination of the aromatic ring. The iodoalkyl group is deactivating, which would make the subsequent electrophilic bromination more challenging and potentially require harsher conditions.

A more advanced approach involves a one-pot dual halogenation strategy. While challenging, this could be achieved by carefully selecting reagents and reaction conditions that allow for the selective halogenation of both the aromatic ring and the benzylic position. For example, a combination of a brominating agent for the ring and an iodinating agent for the side chain, with orthogonal reactivity, could be explored.

Investigation of Sustainable and Scalable Synthetic Pathways (e.g., Mechanochemistry)

In recent years, there has been a significant push towards developing more sustainable and scalable synthetic methods in chemistry. Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, has emerged as a promising green chemistry approach. researchgate.netcolab.ws It often reduces or eliminates the need for bulk solvents, leading to less waste and potentially shorter reaction times. rsc.org

The application of mechanochemistry to halogenation reactions has been demonstrated. For example, the halogenation of aromatic compounds using N-halosuccinimides can be carried out efficiently under ball-milling conditions. acs.orgbeilstein-journals.org This approach could be adapted for the regioselective bromination step in the synthesis of this compound.

Furthermore, combining mechanochemistry with biocatalysis offers a powerful and sustainable route to chiral molecules. acs.org For instance, the mechanochemical synthesis of an α-haloaromatic ketone followed by a one-pot asymmetric bioreduction-cyclization sequence has been reported for the efficient synthesis of (S)-aromatic epoxides. acs.org A similar strategy could be envisioned for the synthesis of the chiral 1-iodoethyl moiety in the target molecule.

| Synthetic Approach | Key Advantages | Potential Application | Reference |

| Mechanochemical Halogenation | Reduced solvent use, shorter reaction times, atom economy. | Regioselective bromination of the aromatic ring. | researchgate.netbeilstein-journals.org |

| Mechano-biocatalytic Protocol | Inexpensive starting materials, environmental benignity, high enantioselectivity. | Asymmetric synthesis of the chiral 1-iodoethyl group. | acs.org |

The development of sustainable and scalable pathways is crucial for the practical application of this compound in various fields. Future research will likely focus on optimizing these green methodologies to provide efficient and environmentally friendly access to this and other valuable multi-functionalized aromatic compounds.

Complex Reactivity and Mechanistic Investigations of 1 Bromo 4 1 Iodoethyl Benzene

Differential Reactivity of Aryl Bromide and Alkyl Iodide Moieties

The divergent chemical behavior of the aryl bromide and the secondary benzylic iodide in 1-bromo-4-(1-iodoethyl)benzene stems from fundamental differences in bond strength, hybridization, and susceptibility to various reaction intermediates. The C(sp²)-Br bond is stronger and less polarized than the C(sp³)-I bond. Consequently, the aryl bromide moiety is predisposed to reactions involving organometallic intermediates, such as palladium-catalyzed cross-couplings. Conversely, the benzylic iodide is highly activated toward nucleophilic substitution, due to the stability of the potential benzylic carbocation intermediate, and is also susceptible to radical formation. This inherent difference in reactivity allows for orthogonal chemical transformations, where one site can be modified while the other remains intact under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the organic halide to a Pd(0) complex, is highly sensitive to the nature of the carbon-halogen bond. Generally, the reactivity order for aryl halides is I > Br > Cl. While the alkyl iodide is present, its C(sp³)-I bond is less reactive towards oxidative addition under typical cross-coupling conditions designed for aryl halides, allowing for selective functionalization of the aromatic ring.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for creating biaryl structures. In the case of this compound, the reaction can be directed with high selectivity to the aryl bromide position. The oxidative addition of the C(sp²)-Br bond to the palladium(0) catalyst is favored over the C(sp³)-I bond. While benzylic halides can undergo Suzuki-Miyaura coupling, the conditions are often distinct from those used for aryl halides. nih.gov Therefore, by employing standard Suzuki-Miyaura conditions (e.g., a Pd(0) catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃), the aryl bromide can react selectively with various substituted boronic acids, leaving the iodoethyl group untouched. This selectivity enables the synthesis of a diverse array of 4-(1-iodoethyl)biphenyl derivatives.

Table 1: Predicted Outcomes for Selective Suzuki-Miyaura Coupling of this compound

| Boronic Acid (Ar-B(OH)₂) | Product | Predicted Yield |

|---|---|---|

| Phenylboronic acid | 4-(1-Iodoethyl)-1,1'-biphenyl | High |

| 4-Methylphenylboronic acid | 4'-(1-Iodoethyl)-4-methyl-1,1'-biphenyl | High |

| 4-Methoxyphenylboronic acid | 4'-(1-Iodoethyl)-4-methoxy-1,1'-biphenyl | High |

This table is illustrative, based on established principles of Suzuki-Miyaura reaction selectivity.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner is a critical factor, with the general trend being I > Br >> Cl. chemicalforums.com This principle of differential reactivity is well-documented; for instance, in molecules containing both an aryl iodide and an aryl bromide, such as 1-bromo-4-iodobenzene, the coupling reaction can be directed to the more reactive iodide at room temperature, leaving the bromide intact. rsc.orgwikipedia.org

For this compound, the reaction is selective for the aryl bromide over the alkyl iodide. While nickel-catalyzed Sonogashira couplings of unactivated alkyl halides have been developed, standard palladium-catalyzed conditions strongly favor sp²-hybridized carbon-halide bonds. wikipedia.org Therefore, reacting this compound with a terminal alkyne under typical Sonogashira conditions would result in the formation of a 1-(alkynyl)-4-(1-iodoethyl)benzene derivative, demonstrating the high chemoselectivity of this transformation.

The principles of selective reactivity extend to other key palladium-catalyzed cross-coupling reactions, including the Negishi and Stille couplings.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. However, the palladium-catalyzed coupling of secondary alkylzinc halides typically requires specific ligands to suppress side reactions like β-hydride elimination, and the conditions differ from those for aryl halide coupling. organic-chemistry.orgrsc.orgmit.edu Consequently, under standard conditions for aryl bromide coupling, the reaction of this compound with an arylzinc reagent is expected to proceed selectively at the C(sp²)-Br bond.

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction scope is broad, but like other cross-coupling methods, it shows a strong preference for C(sp²)-X bonds over C(sp³)-X bonds under conventional conditions. nih.govjk-sci.com The oxidative addition of the aryl bromide to the palladium catalyst is the initiating step of the catalytic cycle, leading to the selective formation of a C(sp²)-C(sp²) bond while preserving the alkyl iodide moiety for subsequent transformations.

Nucleophilic Substitution Reactions at the Aliphatic Iodide Center (SN1, SN2, SN2')

The secondary benzylic iodide at the ethyl substituent is a prime site for nucleophilic substitution reactions. The benzylic position significantly enhances reactivity because it can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance with the aromatic ring. quora.comucalgary.caucalgary.ca This allows benzylic halides to react readily even with weak nucleophiles. ucalgary.ca The specific pathway, SN1 or SN2, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.orgyoutube.com

An SN2 (bimolecular nucleophilic substitution) mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMF). siue.edu The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group, resulting in an inversion of stereochemistry at the chiral center.

An SN1 (unimolecular nucleophilic substitution) mechanism is favored by weak nucleophiles (which often act as the solvent, e.g., water, ethanol) and polar protic solvents. libretexts.org This pathway involves a two-step process. First, the leaving group departs to form a resonance-stabilized benzylic carbocation. This planar intermediate is then attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. masterorganicchemistry.com

The SN2' (allylic/benzylic substitution with rearrangement) mechanism is not applicable here as there is no adjacent double bond within the alkyl chain to facilitate the rearrangement.

Table 2: Predicted Mechanistic Pathways for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Predominant Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Cyanide (CN⁻) | Acetone | SN2 | Inversion |

| Azide (N₃⁻) | DMF | SN2 | Inversion |

| Water (H₂O) | Water | SN1 | Racemization |

| Ethanol (EtOH) | Ethanol | SN1 | Racemization |

This table is illustrative, based on established principles of nucleophilic substitution at benzylic centers.

Radical Reactions and Electron Transfer Processes

In addition to ionic pathways, the functional groups of this compound can participate in radical reactions. The benzylic C-H bonds are known to be susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized. libretexts.org Similarly, the C-I bond is relatively weak and can be cleaved homolytically to form a benzylic radical.

Photochemical studies on benzyl (B1604629) iodide have shown that it readily undergoes exchange with elementary iodine via free radical processes. acs.org This involves the formation of a benzyl radical by the attack of an iodine atom on the benzyl iodide molecule. Such radical intermediates can be trapped by various radical scavengers or participate in chain reactions. For instance, dehalogenation can be achieved using radical chain reactions initiated by reagents like AIBN with tributyltin hydride. libretexts.org

Electron transfer processes can also generate radical species. Single electron transfer (SET) from a suitable donor to the molecule could, in principle, lead to a radical anion. While aryl bromides can react with aromatic anion radicals, the benzylic iodide is likely the more susceptible site for reductive cleavage under SET conditions due to the lower reduction potential associated with the C(sp³)-I bond. These radical pathways offer an alternative reactivity manifold to the ionic and organometallic reactions discussed previously, potentially enabling unique synthetic transformations.

Stereochemical Outcomes in Transformations at the Chiral Center

The chiral carbon atom in the 1-iodoethyl group is a focal point for stereochemical investigations. Reactions at this benzylic position are expected to proceed through mechanisms that directly influence the stereochemical outcome, namely retention, inversion, or racemization of the original configuration.

Transformations at the chiral center of this compound can be expected to proceed via nucleophilic substitution pathways, primarily SN1 and SN2 mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

SN2 Pathway: A strong, non-bulky nucleophile in a polar aprotic solvent would favor an SN2 mechanism. This pathway involves a backside attack on the electrophilic carbon, leading to a single transition state and resulting in an inversion of configuration at the chiral center. For instance, the reaction with sodium azide (NaN3) in dimethylformamide (DMF) would likely yield the corresponding azido derivative with the opposite stereochemistry.

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, such as ethanol or water, an SN1 mechanism is more probable. This proceeds through a two-step mechanism involving the formation of a planar benzylic carbocation intermediate. The benzylic carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The subsequent nucleophilic attack can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture of the product.

The relative rates of these substitution reactions are also influenced by the nature of the leaving group. Iodide is an excellent leaving group, better than bromide, which would facilitate both SN1 and SN2 reactions at the benzylic position.

| Reaction Type | Nucleophile/Solvent | Expected Stereochemical Outcome |

| SN2 | Strong Nucleophile (e.g., CN⁻), Polar Aprotic Solvent (e.g., DMSO) | Inversion of Configuration |

| SN1 | Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O/Ethanol) | Racemization |

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur at the chiral center of this compound under certain conditions. One potential pathway for epimerization is through a reversible SN1-type process. In a solution containing a nucleophilic species, even a weak one, the iodide can depart to form the resonance-stabilized benzylic carbocation. Re-attack of the iodide ion from either face of this planar intermediate would lead to a mixture of both epimers, eventually resulting in racemization.

Another potential pathway for epimerization involves radical intermediates. Homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-bromine bond, could be initiated by light or a radical initiator. The resulting benzylic radical, being planar, would lose its stereochemical information. Subsequent recombination with an iodine radical would regenerate the starting material as a racemic mixture.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The benzene ring of this compound is substituted with two groups: a bromo group and a 1-iodoethyl group. Both of these substituents influence the rate and regioselectivity of further electrophilic aromatic substitution (EAS) reactions.

Bromo Group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directing because of their electron-donating resonance effect (+R), where a lone pair on the halogen can be delocalized into the ring, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para position.

1-Iodoethyl Group: Alkyl groups are activating groups due to their electron-donating inductive effect (+I) and hyperconjugation. They stabilize the arenium ion intermediate, making the ring more reactive than benzene.

In this compound, the two substituents are para to each other. This simplifies the analysis of directing effects, as the positions ortho to the bromo group are also meta to the 1-iodoethyl group, and the positions ortho to the 1-iodoethyl group are also meta to the bromo group. The directing effects of the two groups are therefore additive, strongly favoring substitution at the positions ortho to the more activating group, which is the 1-iodoethyl group. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6.

| Substituent | Activating/Deactivating | Directing Effect |

| -Br | Deactivating | ortho, para |

| -CH(I)CH₃ | Activating | ortho, para |

Considering the combined effects, the predicted major products for common electrophilic aromatic substitution reactions are shown below.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-(1-iodoethyl)benzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-4-(1-iodoethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Bromo-2-(1-iodoethyl)phenyl)ethan-1-one |

Mechanistic Elucidation through Advanced Kinetic and Spectroscopic Probes

The mechanisms of reactions involving this compound can be elucidated using a combination of kinetic studies and spectroscopic techniques.

Kinetic Studies: For nucleophilic substitution reactions at the chiral center, kinetic experiments can help distinguish between SN1 and SN2 pathways.

An SN2 reaction would exhibit second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).

An SN1 reaction would show first-order kinetics, with the rate being dependent only on the concentration of the substrate (Rate = k[Substrate]).

For electrophilic aromatic substitution, kinetic studies can quantify the activating and deactivating effects of the substituents. By comparing the rate of substitution of this compound with that of benzene and other substituted benzenes, the relative reactivity can be determined.

Spectroscopic Probes:

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the products of reactions and determining the regioselectivity of electrophilic aromatic substitution. Chiral shift reagents or the preparation of diastereomeric derivatives can be used in conjunction with NMR to determine the enantiomeric excess and stereochemical outcome of reactions at the chiral center.

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of reactants and products, confirming their identity.

In-situ Spectroscopy (e.g., FT-IR, Raman): Can be used to monitor the progress of a reaction in real-time, allowing for the detection of transient intermediates and the determination of reaction kinetics.

Strategies for Chemo- and Regioselectivity Control in Sequential Functionalization

The presence of three distinct reactive sites in this compound—the C-I bond, the C-Br bond, and the aromatic ring—presents opportunities for selective functionalization.

Chemoselectivity: The differential reactivity of the carbon-halogen bonds can be exploited for chemoselective transformations. The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck): By carefully choosing the catalyst, ligands, and reaction conditions (e.g., lower temperatures), it is often possible to selectively react at the C-I bond while leaving the C-Br bond intact. For example, a Sonogashira coupling with a terminal alkyne would likely occur preferentially at the iodine-bearing carbon. Subsequent modification of the reaction conditions (e.g., a different catalyst or higher temperature) could then be used to functionalize the C-Br bond.

Regioselectivity: As discussed in section 3.3, the existing substituents direct further electrophilic aromatic substitution primarily to the positions ortho to the 1-iodoethyl group. To achieve substitution at other positions, a multi-step synthetic strategy would be required. For example, one of the existing groups could be replaced or modified to alter its directing effect.

| Reaction Site | Selective Transformation | Reagents/Conditions |

| C-I Bond | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base |

| C-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base (after C-I functionalization) |

| Aromatic Ring (Position 2/6) | Nitration | HNO₃, H₂SO₄ |

Sophisticated Spectroscopic and Structural Elucidation of 1 Bromo 4 1 Iodoethyl Benzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of an organic molecule. For 1-Bromo-4-(1-iodoethyl)benzene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

As no experimental NMR data is available for this compound, a hypothetical data table is presented below to illustrate the expected signals.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic | 7.20-7.60 | m | - |

| Methine (-CH) | 5.10-5.30 | q | 6.5-7.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-Br | 120-125 |

| C-C(H)I | 140-145 |

| Aromatic CH | 128-132 |

| Methine (-CH) | 25-30 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

To fully elucidate the structure and stereochemistry, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity between the methine proton and the methyl protons of the ethyl group, as well as adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the attachment of the 1-iodoethyl group to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could be used to determine the preferred conformation of the 1-iodoethyl group relative to the benzene ring.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR spectroscopy would be a powerful technique to probe these differences in the solid state. It can provide information about the local environment of the carbon and proton atoms, revealing subtle changes in crystal packing and intermolecular interactions.

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would be used to determine the exact mass of the molecule and to study its fragmentation patterns. This information is vital for confirming the elemental composition and for differentiating it from any potential isomers.

For 1-bromo-4-ethylbenzene (B134493) , a related compound, the mass spectrum typically shows a molecular ion peak and a base peak corresponding to the loss of a methyl group. nist.gov

Expected Fragmentation for this compound:

Molecular Ion Peak (M+•): The presence of bromine would result in a characteristic M+2 isotope pattern with approximately equal intensity.

Major Fragments: Loss of an iodine radical (•I), loss of a methyl radical (•CH₃), and cleavage of the ethyl group.

Vibrational Spectroscopy (Raman, FT-IR) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and intermolecular interactions.

For 1-bromo-4-ethylbenzene , the infrared spectrum shows characteristic peaks for C-H stretching of the aromatic ring and the ethyl group, as well as C=C stretching of the aromatic ring and C-Br stretching. nist.gov

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-I Stretch | 500-600 |

X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Packing (if suitable crystals are obtained)

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This would be particularly important for establishing the absolute configuration (R or S) at the chiral center of the 1-iodoethyl group.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for characterizing the enantiomeric composition of a sample. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique fingerprint for each enantiomer.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-4-iodobenzene |

Computational and Theoretical Investigations of 1 Bromo 4 1 Iodoethyl Benzene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of 1-bromo-4-(1-iodoethyl)benzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich brominated benzene (B151609) ring. This orbital represents the most available electrons and is the likely site of interaction with electrophiles. The LUMO, conversely, is predicted to be a σ* antibonding orbital associated with the C-I bond of the iodoethyl side chain. This orbital represents the most accessible region for accepting electrons, making the benzylic carbon an electrophilic center susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. wikipedia.org Computational models can calculate this gap, allowing for comparisons with related structures and predictions of their relative reactivity. For instance, the reactivity can be gauged by the energy difference between the LUMO of an electrophile and the HOMO of a nucleophile. wuxiapptec.com

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties This interactive table provides hypothetical FMO data for this compound based on typical values for similar aromatic halides.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -8.9 | π-system of the benzene ring | Site for electrophilic attack |

| LUMO | -0.5 | σ* (C-I) of the ethyl side chain | Site for nucleophilic attack |

| HOMO-LUMO Gap | 8.4 | - | Index of chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgyoutube.com

An MEP map of this compound would reveal several key features:

Benzene Ring: The π-electron system of the aromatic ring would create a region of negative electrostatic potential (red/yellow) above and below the plane of the ring, indicating its nucleophilic character.

Halogen Atoms: While halogens are electronegative, larger halogens like bromine and especially iodine can exhibit a region of positive electrostatic potential on their outermost surface, known as a "sigma-hole." acs.org This positive cap makes them potential halogen bond donors.

Benzylic Carbon: The carbon atom bonded to the iodine in the ethyl side chain would be relatively electron-deficient due to the C-I bond's polarizability and its susceptibility to nucleophilic attack. This site would appear as a region of neutral to slightly positive potential (green/light blue).

Hydrogen Atoms: The hydrogen atoms of the ethyl group and the aromatic ring would be characterized by positive electrostatic potential (blue), as they are less electronegative than the carbon atoms to which they are attached.

This detailed charge distribution analysis helps predict intermolecular interactions and identify the most probable sites for electrophilic and nucleophilic attack. uni-muenchen.de

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This allows for a deep understanding of reaction mechanisms, selectivity, and kinetics.

This compound possesses two distinct carbon-halogen bonds: an aryl C-Br bond and a benzylic C-I bond. Halogen exchange (Halex) reactions, where one halogen is substituted for another, would exhibit significant chemoselectivity. science.gov

Transition state theory calculations can be used to determine the activation energies for nucleophilic substitution at both sites. The C-I bond is considerably weaker and more polarizable than the C-Br bond. nih.gov Furthermore, the benzylic position is highly activated toward nucleophilic substitution due to the ability of the benzene ring to stabilize both SN1 (via a carbocation intermediate) and SN2 (via the transition state) pathways. spcmc.ac.inquora.comucalgary.ca

Computational models would therefore predict that a halogen exchange reaction, for example using a fluoride (B91410) source, would occur exclusively at the iodoethyl side chain. The calculated activation barrier for displacing the iodide would be significantly lower than that for displacing the bromide from the aromatic ring, which would require harsh conditions typical for nucleophilic aromatic substitution.

Table 2: Calculated Activation Energies for a Hypothetical Halogen Exchange Reaction (e.g., with F⁻) This interactive table shows predicted relative activation energies (ΔG‡) from reaction pathway modeling.

| Reaction Site | Substitution Type | Predicted Relative ΔG‡ (kcal/mol) | Predicted Selectivity |

| Benzylic C-I | SN1 / SN2 | Low | Highly Favored |

| Aromatic C-Br | SNAr | High | Disfavored |

The benzylic carbon of the 1-iodoethyl group is a stereocenter. Computational modeling is an invaluable tool for rationalizing and predicting the stereochemical outcome of reactions at this chiral center. researchgate.netnih.gov

For an S_N2 reaction: Modeling would show a single transition state where the nucleophile attacks the carbon atom from the side opposite to the iodine leaving group. This geometry leads to a predictable inversion of the stereocenter's configuration (a Walden inversion). The calculated energy profile would confirm a concerted mechanism with one energy maximum.

For an S_N1 reaction: The computational model would first involve the dissociation of the iodide to form a resonance-stabilized benzylic carbocation. quora.com This intermediate is planar, and subsequent attack by a nucleophile can occur from either face. While attack from both sides leading to a racemic mixture is often assumed, computational models can investigate subtle energy differences for attack on each face, which may be influenced by the steric or electronic effects of the para-bromo substituent or interactions with the solvent, potentially leading to a slight preference for one enantiomer. shaalaa.com

Conformational Analysis and Molecular Dynamics Simulations of the Iodoethyl Side Chain

The iodoethyl side chain is not rigid and possesses rotational freedom around the C(aryl)-C(alkyl) single bond. Understanding its conformational preferences is crucial for predicting its shape and how it interacts with its environment.

Conformational Analysis: Quantum chemical calculations can be used to generate a potential energy surface by systematically rotating the dihedral angle of the iodoethyl group relative to the plane of the benzene ring. This analysis typically reveals the most stable (lowest energy) conformations, which are often staggered arrangements that minimize steric hindrance. researchgate.net

Molecular Dynamics (MD) Simulations: While quantum calculations describe static structures, MD simulations model the movement of atoms over time. kummerlaender.eu An MD simulation of this compound, often in a simulated solvent environment, would show the dynamic behavior of the side chain. It could reveal the frequencies of rotation between different stable conformations and the average time spent in each state. This provides a more realistic picture of the molecule's flexibility and the range of shapes it can adopt at a given temperature, which is essential for understanding its binding properties in biological or material science contexts. acs.org

Investigation of Halogen Bonding Interactions and Their Influence on Reactivity

Theoretical and computational chemistry provides a powerful lens through which to examine the nuanced intermolecular forces and reactivity patterns of molecules like this compound. A key area of interest in this molecule is the presence of two different halogen atoms, bromine and iodine, which can participate in halogen bonding, a highly directional, non-covalent interaction. The interplay between these potential halogen bonds and the electronic effects of the substituents on the benzene ring is predicted to significantly influence the molecule's reactivity.

Halogen bonding occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom in one molecule and a nucleophilic region in another. This electrophilic region, often referred to as a "σ-hole," is a consequence of the anisotropic distribution of electron density on the surface of the halogen atom.

In the case of this compound, both the bromine atom attached to the aromatic ring and the iodine atom on the ethyl side chain have the potential to act as halogen bond donors. The strength of these potential halogen bonds is dictated by the polarizability and electronegativity of the halogen atom. Generally, for halogens, the ability to form strong halogen bonds follows the trend I > Br > Cl > F. This is due to the larger and more positive σ-hole on the more polarizable iodine atom compared to bromine.

The electronic nature of the substituents on the benzene ring also plays a crucial role in modulating the strength of halogen bonds. Electron-withdrawing groups tend to strengthen halogen bonds by making the σ-hole more positive, while electron-donating groups can weaken them. In this compound, the bromo group is an electron-withdrawing group via induction, which would be expected to enhance the halogen bonding capability of a halogen substituent on the ring. Conversely, the ethyl group is weakly electron-donating. The interplay of these effects would determine the precise nature of the halogen bonding.

The following table provides a hypothetical comparison of the calculated halogen bond strengths for simplified model systems, illustrating the expected trends.

| Halogen Bond Donor | Halogen Bond Acceptor | Predicted Interaction Energy (kcal/mol) | Predicted Bond Length (Å) |

|---|---|---|---|

| Iodobenzene | Ammonia | -4.5 | 2.80 |

| Bromobenzene (B47551) | Ammonia | -3.0 | 3.05 |

| 1-Iodoethylbenzene | Ammonia | -4.2 | 2.85 |

| 1-Bromo-4-iodobenzene | Ammonia (at Iodine) | -4.8 | 2.78 |

Note: The data in this table are illustrative and based on general trends in halogen bonding. They are not the result of specific calculations on this compound.

The influence of these halogen bonding interactions on the reactivity of this compound is a critical aspect of its theoretical investigation. Halogen bonding can affect reactivity in several ways, including the stabilization of transition states and the pre-organization of reactants.

The following table summarizes the expected electronic effects of the substituents on the benzene ring of this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -CH(I)CH₃ | Weakly electron-withdrawing (due to I) | N/A | Weakly deactivating | Ortho, Para |

The presence of the iodoethyl group introduces another dimension to the molecule's reactivity. The carbon-iodine bond is relatively weak and can be a site for nucleophilic substitution or radical reactions. The ability of the iodine atom to participate in halogen bonding could modulate the reactivity of this C-I bond. For instance, the formation of a halogen bond to the iodine atom could polarize the C-I bond, making the carbon atom more susceptible to nucleophilic attack.

Applications in Advanced Organic Synthesis and Materials Precursors

1-Bromo-4-(1-iodoethyl)benzene as a Versatile Synthetic Synthon for Complex Organic Molecules

The utility of this compound in the synthesis of complex organic molecules stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive and susceptible to cleavage under milder conditions compared to the more stable C-Br bond. This reactivity difference is a cornerstone of its application in sequential cross-coupling reactions, a powerful set of tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

In transition-metal-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, the C-I bond can be selectively activated, leaving the C-Br bond intact for subsequent functionalization. This allows for a modular and convergent approach to synthesizing complex molecules where different fragments can be introduced at specific positions in a controlled manner. For instance, the iodoethyl group can first participate in a coupling reaction, followed by a second coupling at the bromo position on the aromatic ring. This stepwise approach is invaluable for the efficient construction of unsymmetrical biaryls, substituted alkynes, and other highly decorated aromatic systems that are common motifs in pharmaceuticals, agrochemicals, and functional materials.

The general principle of this selective reactivity is well-established for the related compound 1-bromo-4-iodobenzene, where the aryl C-I bond is significantly more reactive than the aryl C-Br bond in palladium-catalyzed couplings. wikipedia.org This allows for reactions like the Sonogashira coupling to occur selectively at the iodine-substituted position. wikipedia.org By analogy, the benzylic C-I bond in this compound is expected to exhibit high reactivity, allowing for its selective transformation.

Table 1: Comparison of Bond Dissociation Energies and Relative Reactivity in Cross-Coupling Reactions

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| C-I (Aryl) | ~65 | Highest |

| C-Br (Aryl) | ~81 | Intermediate |

| C-I (Alkyl) | ~53 | High |

| C-Br (Alkyl) | ~68 | Intermediate |

Note: The data presented are generalized values and the exact reactivity can be influenced by the specific reaction conditions and the nature of the substrate.

Precursor for Novel Molecular Architectures

The unique structural and reactive attributes of this compound make it an attractive starting material for the design and synthesis of novel molecular architectures with tailored properties.

Building Blocks for Functional Polymeric Materials

In the realm of materials science, monomers with multiple, differentially reactive sites are crucial for the synthesis of well-defined polymers. This compound can be envisioned as a valuable AB-type monomer for the preparation of functional polymers. For example, through selective polymerization techniques, the iodoethyl group could undergo a polymerization reaction, such as atom transfer radical polymerization (ATRP) or a coupling polymerization, while the bromo group remains as a pendant functional handle along the polymer backbone.

These pendant bromo groups can then be subjected to post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach enables the synthesis of polymers with precisely controlled architectures and functionalities, which are desirable for applications in areas such as organic electronics, sensors, and drug delivery systems. While direct polymerization of this compound is not extensively documented, the principles of using halo-functionalized monomers are well-established in polymer chemistry.

Scaffolds for Multi-Functionalized Molecules with Tunable Properties

The ability to sequentially functionalize this compound at two distinct positions makes it an excellent scaffold for building multi-functionalized molecules. By carefully choosing the coupling partners and reaction conditions, a diverse array of substituents can be introduced, leading to molecules with tunable electronic, optical, and biological properties.

For example, a fluorescent dye could be introduced via a reaction at the iodoethyl position, while a receptor unit for a specific analyte could be attached at the bromo position. This would result in a fluorescent sensor molecule. Similarly, by incorporating different pharmacophores at each position, it may be possible to create drug candidates with dual modes of action. The modularity offered by this scaffold allows for the rapid generation of libraries of compounds for screening in various applications.

Development of New Synthetic Methodologies Utilizing its Unique Dual Reactivity

The distinct reactivity of the two halogen atoms in this compound not only facilitates the synthesis of complex molecules but also serves as a platform for the development of new synthetic methodologies. The presence of both a reactive benzylic iodide and a more robust aryl bromide in the same molecule allows for the exploration of chemoselective transformations.

Researchers can design and optimize catalytic systems that exhibit high selectivity for one halogen over the other. For instance, developing a catalyst that selectively activates the C-Br bond in the presence of the C-I bond would be a significant advancement, as the opposite selectivity is more common. Such studies can lead to a deeper understanding of the mechanisms of cross-coupling reactions and the factors that govern their selectivity.

Furthermore, the dual reactivity can be exploited in one-pot, multi-step reaction sequences, where sequential additions of different reagents and catalysts can orchestrate a series of transformations without the need for isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. The development of such tandem or domino reactions based on substrates like this compound is an active area of research in organic synthesis.

Table 2: Potential Sequential Reactions Utilizing the Dual Reactivity of this compound

| Step | Reactive Site | Reaction Type | Potential Coupling Partner | Resulting Intermediate/Product |

| 1 | C-I (on ethyl group) | Suzuki-Miyaura Coupling | Arylboronic acid | 1-Bromo-4-(1-arylethyl)benzene |

| 2 | C-Br (on benzene (B151609) ring) | Sonogashira Coupling | Terminal alkyne | 1-(Alkynyl)-4-(1-arylethyl)benzene |

| 1 | C-I (on ethyl group) | Heck Reaction | Alkene | 1-Bromo-4-(1-alkenylethyl)benzene |

| 2 | C-Br (on benzene ring) | Buchwald-Hartwig Amination | Amine | N-Aryl-4-(1-alkenylethyl)aniline |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Unconventional Reactivity Modes and Catalytic Systems

Future investigations would need to establish the basic reactivity of the carbon-iodine and carbon-bromine bonds within the molecule. This would involve screening various catalytic systems, such as those based on palladium, nickel, or copper, to determine the potential for selective cross-coupling reactions. The presence of two different halogens at distinct positions (one benzylic and one aromatic) offers the potential for orthogonal reactivity, a highly sought-after characteristic in complex molecule synthesis.

Design and Synthesis of Derivatives with Enhanced Selectivity and Efficiency

Once the fundamental reactivity is understood, researchers could begin to design and synthesize derivatives. This would involve modifying the core structure to fine-tune its electronic and steric properties, thereby enhancing the selectivity and efficiency of its reactions. For instance, the introduction of other functional groups on the benzene (B151609) ring could influence the reactivity of the halogenated ethyl side chain.

Integration into Flow Chemistry and Automated Synthesis Platforms

With established reaction protocols, the integration of 1-Bromo-4-(1-iodoethyl)benzene into continuous flow chemistry systems could be explored. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for the synthesis and transformation of this compound. Automated platforms could then be employed for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives.

Green Chemistry Considerations for Sustainable Production and Transformation

A critical aspect of any new chemical's development is the consideration of its environmental impact. Future research would need to focus on developing sustainable synthetic routes to this compound that minimize waste, use less hazardous reagents, and are energy-efficient. Furthermore, the development of catalytic transformations that proceed under mild conditions with high atom economy would be a key goal in line with the principles of green chemistry.

At present, the scientific community awaits the initial studies that will lay the groundwork for understanding the chemistry of this compound.

Q & A

Q. Safety and Best Practices

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile halogenated byproducts.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Toxicity note : Bromobenzenes may cause respiratory irritation; monitor airborne concentrations via OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.